4'-Bromo-4-octyl-biphenyl
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Overview
Description
4’-Bromo-4-octyl-biphenyl is an organic compound with the molecular formula C20H25Br It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position and an octyl group at the other para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-octyl-biphenyl typically involves the bromination of biphenyl followed by the introduction of an octyl group. One common method involves the use of a brominating agent such as liquid bromine in the presence of a catalyst like dichloroethane. The reaction is monitored using gas chromatography to ensure the desired conversion rate .
Industrial Production Methods
Industrial production of 4’-Bromo-4-octyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves the bromination of biphenyl in a controlled environment, followed by purification steps such as recrystallization and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-octyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in solvents like tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains or functional groups are obtained.
Scientific Research Applications
4’-Bromo-4-octyl-biphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural properties.
Industry: Used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-octyl-biphenyl involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds. The octyl group provides hydrophobic interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-hydroxybiphenyl
- 4-Bromo-4’-methoxybiphenyl
- 4-Cyano-4’-octylbiphenyl
Uniqueness
4’-Bromo-4-octyl-biphenyl is unique due to the presence of both a bromine atom and an octyl group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific hydrophobic and reactive characteristics .
Properties
CAS No. |
63619-61-4 |
---|---|
Molecular Formula |
C20H25Br |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-bromo-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C20H25Br/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16H,2-8H2,1H3 |
InChI Key |
DPSWGCJAIPSTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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